Cas no 194423-47-7 (2-Toluidine-d9)
2-Toluidine-d9 Chemical and Physical Properties
Names and Identifiers
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- O-TOLUIDINE-D9
- 2-Toluidine-13C6
- 2-Toluidine-d9
- 1-Amino-2-methylbenzene-d9
- 2-Amino-1-methylbenzene-d9
- 2-Aminotoluene-d9
- 2-Methyl-1-aminobenzene-d9
- 2-Methylaniline-d9
- 2-Methylbenzenamine-d9
- 2-Methylphenylamine-d9
- NSC 15348-d9-
- 2-Tolylamine-d9
- o-Aminotoluene-d9
- o-Methylaniline-d9
- D98836
- Benzen-2,3,4,5-d4-amine-d2, 2-(methyl-d3)- (9CI); 2-Toluidine-d9; o-Toluidine-d9; 2-Toluidine D9
- 2-Toluidine-d7
- 194423-47-7
- 68408-22-0
- N,N,2,3,4,5-hexadeuterio-6-(trideuteriomethyl)aniline
- AKOS030242661
- 2-(?H?)methyl(?H?)aniline
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- Inchi: InChI=1S/C7H9N/c1-6-4-2-3-5-7(6)8/h2-5H,8H2,1H3/i1D3,2D,3D,4D,5D/hD2
- InChI Key: RNVCVTLRINQCPJ-LLZDZVHOSA-N
- SMILES: N([2H])([2H])C1=C([2H])C([2H])=C([2H])C([2H])=C1C([2H])([2H])[2H]
Computed Properties
- Exact Mass: 125.18643
- Monoisotopic Mass: 116.13
- Isotope Atom Count: 9
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 70.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 26A^2
Experimental Properties
- PSA: 3.24
2-Toluidine-d9 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE80742-500mg |
O-TOLUIDINE-D9 |
194423-47-7 | 500mg |
$398.00 | 2024-04-20 | ||
| A2B Chem LLC | AE80742-1g |
O-TOLUIDINE-D9 |
194423-47-7 | 1g |
$550.00 | 2024-04-20 |
2-Toluidine-d9 Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on 2-Toluidine-d9
Research Briefing on 194423-47-7 and 2-Toluidine-d9 in Chemical Biology and Pharmaceutical Applications
The compound with CAS number 194423-47-7 and the deuterated product 2-Toluidine-d9 have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are pivotal in the development of novel therapeutic agents and analytical methodologies, particularly in the context of drug metabolism and pharmacokinetic studies. This briefing provides an overview of the latest research findings, highlighting their applications, mechanisms, and future potential.
Recent studies have demonstrated that 194423-47-7 serves as a key intermediate in the synthesis of biologically active molecules. Its unique chemical structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry. Researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in inflammatory pathways, showcasing its potential in treating chronic inflammatory diseases. The incorporation of deuterium in 2-Toluidine-d9 enhances its stability and metabolic resistance, which is critical for tracer studies in drug development.
In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists employed 2-Toluidine-d9 as a stable isotope-labeled internal standard in mass spectrometry-based assays. This application significantly improved the accuracy and reproducibility of quantitative analyses, enabling more precise measurements of drug concentrations in biological matrices. The study underscored the importance of deuterated compounds in advancing analytical techniques, particularly in the early stages of drug discovery.
Another notable research effort focused on the mechanistic insights of 194423-47-7 in modulating protein-protein interactions. Using advanced computational modeling and X-ray crystallography, researchers elucidated the binding modes of this compound with target proteins, providing a structural basis for the design of next-generation therapeutics. These findings were published in Nature Chemical Biology and have opened new avenues for the development of small-molecule modulators with enhanced specificity and efficacy.
The pharmaceutical industry has also recognized the potential of these compounds in addressing challenges related to drug resistance. A recent patent application highlighted the use of 194423-47-7 derivatives as adjuvants in combination therapies, demonstrating synergistic effects with existing anticancer drugs. This approach could pave the way for more effective treatment regimens, particularly in oncology.
Looking ahead, the integration of 194423-47-7 and 2-Toluidine-d9 into high-throughput screening platforms is expected to accelerate the discovery of novel drug candidates. Their unique properties make them ideal candidates for probing biological systems and elucidating complex biochemical pathways. Future research directions may include exploring their applications in personalized medicine and targeted drug delivery systems.
In conclusion, the latest research on 194423-47-7 and 2-Toluidine-d9 underscores their transformative potential in chemical biology and pharmaceutical sciences. From serving as critical tools in analytical chemistry to enabling the development of innovative therapeutics, these compounds are poised to make significant contributions to the field. Continued investment in their study and application will undoubtedly yield further breakthroughs, addressing unmet medical needs and advancing human health.
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